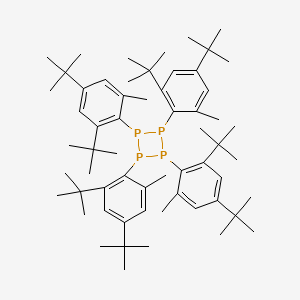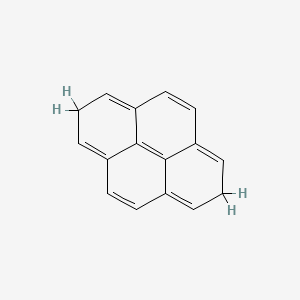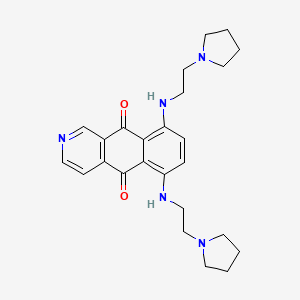
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of four 2,4-di-tert-butyl-6-methylphenyl groups attached to a tetraphosphetane core. The bulky tert-butyl groups provide significant steric hindrance, which influences the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane typically involves the reaction of 2,4-di-tert-butyl-6-methylphenylphosphine with a suitable phosphorus halide under controlled conditions. One common method includes the use of butyllithium in hexane to deprotonate the phosphine, followed by the addition of a phosphorus halide to form the tetraphosphetane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The bulky phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting diseases related to phosphorus metabolism.
Industry: It is used as an antioxidant and stabilizer in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane involves its ability to interact with various molecular targets through its phosphorus atoms. The steric hindrance provided by the bulky phenyl groups influences its binding affinity and selectivity. The compound can form stable complexes with metals, which can then participate in catalytic cycles or other chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenylphosphine: Similar in structure but with three tert-butyl groups, leading to different reactivity and stability.
Bis(2,4-di-tert-butylphenyl)phosphate: Another organophosphorus compound with similar steric properties but different functional groups.
Uniqueness
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane is unique due to its tetraphosphetane core and the presence of four bulky phenyl groups. This combination provides a distinct set of chemical properties, making it valuable in specific applications where steric hindrance and stability are crucial.
Propiedades
Número CAS |
143851-37-0 |
|---|---|
Fórmula molecular |
C60H92P4 |
Peso molecular |
937.3 g/mol |
Nombre IUPAC |
1,2,3,4-tetrakis(2,4-ditert-butyl-6-methylphenyl)tetraphosphetane |
InChI |
InChI=1S/C60H92P4/c1-37-29-41(53(5,6)7)33-45(57(17,18)19)49(37)61-62(50-38(2)30-42(54(8,9)10)34-46(50)58(20,21)22)64(52-40(4)32-44(56(14,15)16)36-48(52)60(26,27)28)63(61)51-39(3)31-43(55(11,12)13)35-47(51)59(23,24)25/h29-36H,1-28H3 |
Clave InChI |
BZDUADHDFGAGJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1P2P(P(P2C3=C(C=C(C=C3C)C(C)(C)C)C(C)(C)C)C4=C(C=C(C=C4C)C(C)(C)C)C(C)(C)C)C5=C(C=C(C=C5C)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)


![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)

![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)

![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)




